8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

Description

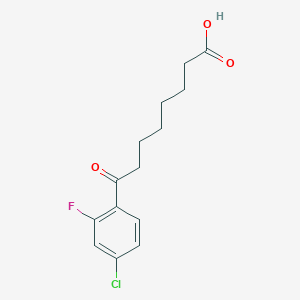

Structure

3D Structure

Properties

IUPAC Name |

8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO3/c15-10-7-8-11(12(16)9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVBLFXXJZVPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262775 | |

| Record name | 4-Chloro-2-fluoro-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-65-9 | |

| Record name | 4-Chloro-2-fluoro-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene and octanoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxo group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Key Compounds:

8-(4-Bromophenyl)-8-oxooctanoic acid (CAS 35333-31-4)

8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CAS 951889-86-4)

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CAS 951891-82-0)

Key Findings :

- Halogen Type : Fluorine and chlorine substituents improve BBB permeability compared to bromine, as seen in NSC777205 () .

- Toxicity : Increased halogenation (e.g., trichlorophenyl) correlates with higher acute toxicity ( vs. 12) .

Aromatic 8-oxooctanoic Acids with Non-Halogen Substituents

Key Compounds:

8-Oxo-8-phenyloctanoic acid (CAS 66147-75-9)

8-(1-Naphthyl)-8-oxooctanoic acid (CAS 101743-46-8)

Key Findings :

- Lipophilicity : Naphthyl groups significantly increase LogP (4.1 vs. 3.2), reducing aqueous solubility .

- Biological Activity : The 4-Cl-2-F-phenyl moiety enhances specificity in enzyme inhibition compared to unsubstituted phenyl .

Functionalized 8-oxooctanoic Acids in Drug Design

Key Compounds:

L-2-amino-8-(hydroxyamino)-8-oxooctanoic acid (Asuha)

8-((4-((2-methoxy-5-...))phenyl)amino)-8-oxooctanoic acid (PROTAC intermediate)

Key Findings :

- Enzyme Interaction : Asuha’s hydroxamic acid group outperforms chloro-fluorophenyl derivatives in HDAC binding .

Biological Activity

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, a synthetic organic compound, has garnered attention due to its potential biological activities. This compound is particularly relevant in drug discovery and therapeutic applications, with studies indicating its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a chloro and fluorine substituent on the aromatic ring, which may influence its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and target interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological effects:

- Neurotransmitter Modulation : Similar compounds have shown potential in influencing neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting applications in treating neurological disorders.

- Anticancer Activity : Studies have demonstrated that derivatives of related compounds can reduce the viability of cancer cell lines, indicating potential anticancer properties.

- Analgesic and Anti-inflammatory Effects : Computational models suggest that this compound may possess analgesic and anti-inflammatory properties, although empirical validation is necessary.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Anticancer Evaluation : Research has indicated that compounds with similar structures exhibit significant anticancer activity against various cancer cell lines.

- Neuropharmacological Studies : Investigations into pyrrolidine derivatives suggest potential neuropharmacological effects, supporting hypotheses regarding this compound's action on neurotransmitter systems.

- Structure-Activity Relationship (SAR) : Detailed SAR studies are essential for understanding how modifications to the compound's structure affect its biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro and fluoro substituents | Potential anticancer activity |

| 1-(4-Chlorophenyl)pyrrolidin-3-ylmethanamine | Chlorophenyl substituent | Neurotransmitter modulation |

| 1-(4-Bromophenyl)pyrrolidin-3-ylmethanamine | Bromophenyl substituent | Anticancer activity |

| 1-(Phenethyl)pyrrolidin-3-ylmethanamine | Phenethyl group | Analgesic properties |

Q & A

Q. What are the recommended safety protocols for handling 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid in laboratory settings?

Methodological Answer: Researchers must adhere to strict safety measures:

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood to minimize inhalation risks.

- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

- Monitor for toxic byproducts (e.g., halogenated intermediates) using gas chromatography-mass spectrometry (GC-MS).

Q. How can the purity of this compound be validated after synthesis?

Methodological Answer: Use a combination of analytical techniques:

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer: Screen solvents using polarity gradients:

Q. What synthetic routes are feasible for this compound?

Methodological Answer: Two validated approaches:

Q. How does the compound’s solubility profile influence experimental design?

Methodological Answer:

- Polar solvents : Soluble in DMSO, methanol; use for in vitro assays.

- Nonpolar solvents : Limited solubility in hexane; avoid in hydrophobic matrices.

- pH-dependent solubility : Protonate the carboxylic acid group (pKa ~4.5) for aqueous buffer compatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while minimizing halogenated byproducts?

Methodological Answer: Apply factorial design of experiments (DoE) :

- Variables: Temperature (80–120°C), catalyst loading (5–15 mol%), reaction time (6–24 hr).

- Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 10 mol% AlCl₃, 12 hr).

- Monitor byproducts via LC-MS and adjust stoichiometry to suppress side reactions (e.g., over-acylation) .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Reaction Path Search Software (e.g., GRRM): Simulate intermediates in ketone reduction or fluorophenyl ring substitution.

- Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability during scale-up?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time.

- QbD (Quality by Design) : Define critical quality attributes (CQAs) like particle size distribution and crystallinity.

- Use statistical process control (SPC) charts to track impurity profiles (e.g., residual Al³⁺ from catalysis) .

Q. How to design a stability study for long-term storage under varying conditions?

Methodological Answer:

- ICH Guidelines : Test accelerated stability (40°C/75% RH for 6 months) and photostability (ICH Q1B).

- HPLC-UV/PDA : Quantify degradation products (e.g., decarboxylation or fluorophenyl ring hydrolysis).

- Kinetic Modeling : Estimate shelf-life using Arrhenius equations and moisture sorption isotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.